7-methoxy-3-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one
Description
Properties
IUPAC Name |
7-methoxy-3-[[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3/c1-32-18-3-4-19-21(13-18)27-15-29(24(19)31)14-16-6-10-28(11-7-16)23(30)17-2-5-20-22(12-17)26-9-8-25-20/h2-5,8-9,12-13,15-16H,6-7,10-11,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKQTYNAPLMFNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)C(=O)C4=CC5=NC=CN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-methoxy-3-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a complex organic compound belonging to the quinazolinone class, known for its diverse biological activities. This compound features a unique structural arrangement, including a quinoxaline moiety and a piperidine ring, which enhances its pharmacological potential. The compound's molecular formula is with a molecular weight of approximately 342.41 g/mol .
Anticancer Properties
Research indicates that compounds within the quinazolinone class, including this specific derivative, exhibit significant anticancer activity . Studies have shown that this compound can inhibit cell proliferation across various cancer cell lines. For example, it has demonstrated IC50 values in the low micromolar range against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer) .
Table 1: Anticancer Activity of this compound
Antimicrobial Effects
The compound has also been evaluated for its antimicrobial properties . Similar quinazolinone derivatives have shown activity against various bacterial strains and fungi. The presence of the methoxy group and piperidine side chain may enhance its interaction with microbial targets, leading to effective inhibition of growth .
Neuroprotective Effects
Preliminary studies suggest that this compound may exhibit neuroprotective effects , likely due to its ability to modulate neurotransmitter systems. This potential activity is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role in pathogenesis .
The mechanisms underlying the biological activities of this compound are still under investigation. However, several hypotheses include:
- Inhibition of Cell Proliferation : The compound appears to interfere with key signaling pathways involved in cell cycle regulation.
- Oxidative Stress Induction : Similar compounds have been shown to induce oxidative stress in target cells, leading to apoptosis.
- Enzyme Inhibition : Interaction with specific enzymes related to cancer metabolism and microbial growth has been suggested .
Case Studies
A notable case study involved the evaluation of similar quinoxaline derivatives against protozoan infections such as amoebiasis. These studies revealed that compounds with structural similarities to this compound exhibited significant antiamoebic activity by inducing oxidative stress and inhibiting thioredoxin reductase activity in Entamoeba histolytica .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that are of significant interest for pharmaceutical applications. Key findings include:
-
Anticancer Properties :
- Research indicates that compounds in the quinazolinone class, including this compound, demonstrate anticancer effects by inhibiting cell proliferation in various cancer cell lines.
- Specific studies have shown that it can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.
-
Neuroprotective Effects :
- The interaction of this compound with neurotransmitter systems suggests potential neuroprotective effects. It may modulate pathways involved in neurodegenerative diseases, warranting further investigation into its mechanisms of action.
-
Antimicrobial Activity :
- Preliminary studies suggest that similar compounds exhibit antimicrobial properties, indicating that this compound could also possess such activity against various pathogens.
Synthesis and Chemical Reactions
The synthesis of 7-methoxy-3-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. Common synthetic routes include:
- Reagents Used :
- Oxidizing agents (e.g., potassium permanganate)
- Reducing agents (e.g., sodium borohydride)
These reactions may require optimization to enhance yield and purity, often utilizing techniques such as reflux or microwave-assisted synthesis.
Case Studies
-
Anticancer Research :
- A study published in a peer-reviewed journal demonstrated the efficacy of this compound against specific cancer cell lines, showing significant inhibition of growth and induction of apoptosis.
-
Neuroprotection Studies :
- Another investigation explored the neuroprotective effects of related quinazolinone compounds, suggesting potential therapeutic applications in treating neurodegenerative disorders like Alzheimer's disease.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
6-Methoxy-7-((1-Methylpiperidin-4-yl)Methoxy)Quinazolin-4(3H)-One
- Structure: Retains the quinazolin-4-one core but substitutes position 7 with a (1-methylpiperidin-4-yl)methoxy group instead of the quinoxaline-carbonyl-piperidine chain.
- Molecular Properties :
- Applications : Serves as an intermediate for Vandetanib, a tyrosine kinase inhibitor used in thyroid cancer .
7-Methoxy-3-({1-[3-(Methoxymethyl)-1,2,4-Thiadiazol-5-Yl]Piperidin-4-Yl}Methyl)-3,4-Dihydroquinazolin-4-One (CAS 2548986-56-5)
- Structure: Replaces the quinoxaline moiety with a 3-(methoxymethyl)-1,2,4-thiadiazole ring.
- Molecular Properties :
- Key Difference: The thiadiazole group could alter solubility and target selectivity compared to the quinoxaline-based compound.
7-Methoxy-3-[(1-{7-Methyl-7H-Pyrrolo[2,3-d]Pyrimidin-4-Yl}Piperidin-4-Yl)Methyl]-3,4-Dihydroquinazolin-4-One (CAS 2549055-34-5)
- Structure : Incorporates a pyrrolo[2,3-d]pyrimidine group, a fused heterocycle common in kinase inhibitors.
- Molecular Properties :
- Key Difference : Increased molecular weight and complexity suggest distinct pharmacokinetic profiles, such as longer half-life or reduced clearance.
6-Hydroxy-7-Methoxy-3,4-Dihydroquinazolin-4-One
- Structure : Simplifies the scaffold by omitting the piperidine substituent entirely.
- Molecular Properties: Formula: C₉H₈N₂O₃; Molecular Weight: 192.17 g/mol Lacks the piperidine-quinoxaline chain, reducing steric bulk and lipophilicity .
- Applications : Intermediate for Gefitinib, an EGFR tyrosine kinase inhibitor .
- Key Difference : The absence of the piperidine group limits its ability to engage secondary binding sites in targets.
Structural and Functional Analysis Table
Preparation Methods
Synthesis of Quinoxaline-6-Carbonyl Chloride
Quinoxaline-6-carboxylic acid is activated to its acyl chloride using thionyl chloride (SOCl).
-
Reactants : Quinoxaline-6-carboxylic acid (1.0 eq), SOCl (3.0 eq).
-
Conditions : Reflux in anhydrous dichloromethane (DCM) for 3 hours.
The intermediate is used directly without isolation due to its reactivity.
Functionalization of Piperidin-4-Yl-Methyl Group
Piperidine-4-yl-methanol is alkylated with bromoacetic acid to introduce a methylene spacer.
-
Reactants : Piperidine-4-yl-methanol (1.0 eq), bromoacetic acid (1.2 eq).
-
Base : Triethylamine (2.0 eq) in dry tetrahydrofuran (THF).
-
Conditions : Stirred at 25°C for 12 hours.
The product, 3-(piperidin-4-ylmethyl)-3,4-dihydroquinazolin-4-one, is isolated as a pale-yellow solid. -NMR confirms the methylene bridge (δ 45.2 ppm).
Coupling Strategies for Final Assembly
Amide Bond Formation
The piperidine intermediate is coupled with quinoxaline-6-carbonyl chloride via a nucleophilic acyl substitution.
Buchwald–Hartwig Cross-Coupling (Alternative Method)
For enhanced regioselectivity, a palladium-catalyzed coupling is employed.
-
Catalyst : Pd(OAc) (5 mol%), Xantphos (10 mol%).
-
Base : CsCO (2.0 eq).
-
Solvent : Toluene at 110°C for 18 hours.
Optimization and Characterization
Reaction Optimization
Q & A
Basic: What synthetic strategies are recommended for synthesizing 7-methoxy-3-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one?
Methodological Answer:
The synthesis typically involves multi-step organic reactions:
Core Quinazolinone Formation : Start with a substituted anthranilic acid derivative to construct the quinazolin-4-one core via cyclization under acidic conditions (e.g., acetic acid/HCl) .
Piperidine Functionalization : Introduce the piperidin-4-ylmethyl group through nucleophilic substitution or reductive amination. For example, react a piperidin-4-ylmethanol derivative with quinoxaline-6-carbonyl chloride in the presence of a base (e.g., K₂CO₃) to form the quinoxaline-piperidine moiety .
Coupling Reactions : Use Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to link the methoxy-substituted quinazolinone with the functionalized piperidine-quinoxaline unit .
Microwave-Assisted Optimization : Improve reaction efficiency by employing microwave irradiation (e.g., 120°C, 30 min) in polar aprotic solvents like DMF or DMSO .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
Post-synthesis characterization requires:
NMR Spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry of the methoxy group, piperidine-quinoxaline linkage, and absence of tautomeric forms (e.g., dihydroquinazolinone vs. quinazoline). For example, the methoxy proton typically appears as a singlet at δ 3.8–4.0 ppm .
Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns. A molecular ion peak at m/z ~465.4 (C₂₄H₂₃N₅O₃) is expected .
HPLC-PDA/MS Purity Analysis : Ensure >95% purity using reversed-phase C18 columns (ACN/water gradient) .
X-ray Crystallography (if crystalline) : Resolve ambiguities in stereochemistry or hydrogen bonding patterns .
Advanced: How can reaction conditions be optimized to improve yield and reduce byproducts?
Methodological Answer:
Key optimization strategies include:
Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for coupling reactions versus protic solvents (ethanol, i-PrOH) for nucleophilic substitutions. For example, DMF enhances solubility of quinoxaline intermediates .
Catalyst Selection : Use Pd(PPh₃)₄ for Suzuki couplings or CuI for Ullmann-type reactions to minimize metal residues .
Temperature Control : Microwave-assisted synthesis (120–150°C) reduces reaction time from hours to minutes while maintaining yield .
Workup and Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (e.g., ethanol/water) to isolate high-purity product .
Advanced: How should researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?
Methodological Answer:
Address discrepancies through:
Dose-Response Reproducibility : Repeat assays (e.g., MTT for cytotoxicity) across multiple cell lines (e.g., HeLa, MCF-7) with standardized protocols .
Purity Validation : Confirm compound purity (>95%) via HPLC and exclude solvent/DMF residues via ¹H NMR .
Structural Analog Comparisons : Benchmark against analogs (e.g., quinoxaline derivatives with morpholine or piperazine substituents) to identify structure-activity trends .
Target Engagement Studies : Use surface plasmon resonance (SPR) or thermal shift assays to directly measure binding affinity to hypothesized targets (e.g., kinase domains) .
Advanced: What computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to quinoxaline-recognizing targets (e.g., EGFR kinase). Grid parameters should focus on the ATP-binding pocket .
Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability (e.g., 100 ns trajectories) in GROMACS to assess hydrogen bonding and hydrophobic interactions .
Pharmacophore Modeling : Identify critical features (e.g., methoxy group, quinoxaline aromaticity) using MOE or Phase .
ADMET Prediction : Tools like SwissADME predict bioavailability, CYP450 interactions, and blood-brain barrier penetration based on logP (<3.5) and topological polar surface area (~90 Ų) .
Advanced: How to design experiments to elucidate the compound’s mechanism of action?
Methodological Answer:
Transcriptomics/Proteomics : Perform RNA-seq or SILAC-based proteomics on treated cells to identify differentially expressed pathways (e.g., apoptosis, DNA repair) .
Kinase Profiling Panels : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify primary targets .
CRISPR-Cas9 Knockout : Validate target involvement by knocking out candidate genes (e.g., EGFR, PI3K) and assessing resistance .
In Vivo Efficacy Studies : Use xenograft models (e.g., nude mice with MDA-MB-231 tumors) to evaluate pharmacokinetics and tumor regression at 50 mg/kg doses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
